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PI3-Kinase alpha Inhibitor 2 - 371943-05-4

PI3-Kinase alpha Inhibitor 2

Catalog Number: EVT-339712
CAS Number: 371943-05-4
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol is a chemical compound that has been studied in the context of its complex with human PIK3C3 .

Molecular Structure Analysis

The crystal structure of this compound in complex with human PIK3C3 has been determined using x-ray diffraction . The resolution of the structure is 2.25 Å .

3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475)

Compound Description: PF-06447475 is a highly potent, selective, brain-penetrant, and in vivo active LRRK2 kinase inhibitor. [] It is currently under investigation for the treatment of Parkinson's disease. []

2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

Compound Description: GDC-0941 is a potent, selective, and orally bioavailable inhibitor of Class I PI3 kinase. [] It is currently being investigated in clinical trials for the treatment of cancer. []

(S)-1-{4-[2-(2-Amino-pyrimidin-5-yl)-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl]-piperazin-1-yl}-2-hydroxy-propan-1-one (GDC-0980)

Compound Description: GDC-0980 is a potent and selective dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). [] It is currently in Phase II clinical trials for cancer treatment. []

(R)-2-((2-(3-Aminopiperidin-1-yl)-4-oxo-6-(pyridin-3-yl)thieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-4-fluorobenzonitrile

Compound Description: This compound is a long-acting dipeptidyl peptidase IV (DPP-IV) inhibitor, exhibiting high potency and a favorable pharmacokinetic profile. [] It is under investigation for the treatment of type 2 diabetes. []

Synthesis Analysis

The synthesis of PI3-Kinase Alpha Inhibitor 2 involves several key steps, typically employing organic synthesis techniques. A common method includes the use of specific precursors that undergo nucleophilic substitution reactions. For instance, derivatives are synthesized by reacting triazine or pyrimidine cores with morpholine or other functional groups through S_N2 reactions to yield intermediates. Subsequent steps may involve coupling reactions to introduce additional substituents that enhance inhibitory activity against the kinase .

Technical Parameters:

  • Reagents: Common reagents include triazines, pyrimidines, and morpholine.
  • Catalysts: Palladium-based catalysts are often used to facilitate cross-coupling reactions.
  • Characterization Techniques: The structures of synthesized compounds are confirmed using 1H^{1}H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to ensure purity and structural integrity .
Molecular Structure Analysis

The molecular structure of PI3-Kinase Alpha Inhibitor 2 features a pteridinone scaffold, which is crucial for its interaction with the target enzyme. The inhibitor typically possesses a compact arrangement that includes:

  • An adenosine triphosphate-binding site, which is essential for its competitive inhibition.
  • Specific functional groups that engage in hydrogen bonding with key amino acids within the active site of the kinase.

The structure's conformation allows for optimal interactions with residues such as Val851 and Tyr836, contributing to its selectivity over other kinases .

Chemical Reactions Analysis

Chemical reactions involving PI3-Kinase Alpha Inhibitor 2 primarily focus on its interaction with the phosphatidylinositol 3-kinase alpha isoform. Upon binding, the inhibitor competes with adenosine triphosphate for the active site, effectively blocking the phosphorylation of downstream targets involved in cell signaling pathways. This inhibition leads to reduced levels of phosphatidylinositol (3,4,5)-trisphosphate, thereby impacting cellular processes such as metabolism and proliferation .

Key Reaction Parameters:

  • Inhibition Mechanism: Competitive inhibition at the ATP-binding site.
  • IC50 Values: The half-maximal inhibitory concentration can vary based on structural modifications; for example, specific substitutions can enhance potency significantly .
Mechanism of Action

The mechanism of action of PI3-Kinase Alpha Inhibitor 2 involves:

  1. Binding to the ATP-Binding Site: The inhibitor occupies the ATP-binding pocket within the kinase domain.
  2. Disruption of Kinase Activity: By preventing ATP from binding, it inhibits the phosphorylation activity necessary for signal transduction.
  3. Impact on Cellular Signaling: This leads to downstream effects on pathways such as AKT signaling, which is crucial for cell survival and growth .

Data and Analyses:

  • Structural studies using co-crystallization techniques have elucidated how specific interactions between the inhibitor and enzyme contribute to its selectivity and efficacy .
Physical and Chemical Properties Analysis

PI3-Kinase Alpha Inhibitor 2 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 300-400 g/mol depending on substituents.
  • Solubility: Generally soluble in organic solvents; water solubility may vary based on functional groups.
  • Stability: Exhibits good hydrolytic stability under physiological conditions.

These properties are critical for ensuring bioavailability and therapeutic efficacy when administered in vivo .

Applications

The primary applications of PI3-Kinase Alpha Inhibitor 2 lie in:

  • Cancer Therapy: Targeting aberrant signaling pathways in tumors where phosphatidylinositol 3-kinase is overactive.
  • Metabolic Disorders: Potential use in conditions like diabetes where insulin signaling pathways are disrupted due to PI3K dysregulation.
  • Thrombotic Disorders: Investigated for its antithrombotic properties by modulating platelet function through inhibition of PI3K signaling pathways .
Structural Biology of PI3-Kinase Alpha (PI3Kα)

Domain Architecture of Phosphatidylinositol-3-Kinase Alpha Catalytic Subunit

The catalytic subunit p110α of Phosphatidylinositol-3-Kinase Alpha comprises five structurally and functionally distinct domains that collectively regulate its subcellular localization, catalytic activity, and interactions with regulatory partners. These domains form an intricate structural framework that positions the kinase domain for optimal interaction with membrane phospholipid substrates [4] [7] [9].

Adaptor-Binding Domain and Regulatory Subunit Interactions

The amino-terminal Adaptor-Binding Domain (residues 1-108) adopts an α/β topology that serves as the primary docking site for the regulatory subunit. This domain mediates constitutive interaction with the inter-Src homology 2 domain of the p85 regulatory subunit through a complex hydrophobic interface. Structural analyses reveal that the Adaptor-Binding Domain forms extensive contacts with the inter-Src homology 2 coiled-coil, stabilizing the heterodimeric complex and protecting p110α from proteasomal degradation. Mutations within this domain identified in human cancers (e.g., C420R) disrupt this interaction, leading to increased Phosphatidylinositol-3-Kinase Alpha pathway activation through enhanced membrane localization and catalytic activity. The Adaptor-Binding Domain thus functions as a critical regulatory nexus that governs Phosphatidylinositol-3-Kinase Alpha stability and basal inhibition [4] [7].

Table 1: Key Structural Domains of Phosphatidylinositol-3-Kinase Alpha Catalytic Subunit p110α

DomainResidue RangeStructural FeaturesPrimary Functions
Adaptor-Binding Domain1-108α/β topologyp85 regulatory subunit binding, complex stabilization
Ras-Binding Domain191-291α/β sandwich foldRas GTPase interaction, membrane recruitment
C2 Domain330-480β-sandwich with two 4-stranded sheetsMembrane tethering via phosphatidylserine binding
Helical Domain525-696Solenoid helical structureInterdomain scaffolding, regulatory constraint
Kinase Domain696-1068Bilobal kinase fold with N-lobe/C-lobeATP binding, lipid substrate phosphorylation

C2 Domain and Membrane Lipid Affinity

The C2 domain (residues 330-480) folds into a β-sandwich structure composed of two antiparallel four-stranded β-sheets that confer membrane-binding capacity. This domain contains a conserved polybasic region (lysines 410, 413, 416 and arginines 349, 412) that facilitates electrostatic interactions with anionic phospholipids, particularly phosphatidylserine, in the plasma membrane. Unlike calcium-dependent C2 domains in other proteins, Phosphatidylinositol-3-Kinase Alpha's C2 domain operates independently of calcium ions. Molecular dynamics simulations demonstrate spontaneous membrane binding within nanoseconds through three membrane-penetrating loops ("spikes"), with phosphatidylserine headgroups clustering around basic residues in the membrane-binding groove. The C2 domain also interacts with the inter-Src homology 2 domain of p85, forming hydrogen bonds between Asn345 of C2 and Asp560/Asn564 of inter-Src homology 2, thereby contributing to regulatory constraint in the basal state [3] [4] [5].

Helical Domain Scaffolding Function

The helical domain (residues 525-696) serves as an essential structural scaffold that connects multiple domains within the catalytic subunit. This solenoid-shaped domain contains extended helical repeats that pack against the C2 domain and the kinase domain, maintaining their relative positioning. Cancer-associated hotspot mutations (Glu542Lys, Glu545Lys, Gln546Lys) cluster within this domain and disrupt inhibitory contacts with the nSrc homology 2 domain of p85. Structural analyses reveal that these mutations prevent the formation of salt bridges between the helical domain and nSrc homology 2, thereby relieving inhibitory constraints and promoting constitutive membrane localization and kinase activity. The helical domain thus functions as a critical regulatory nexus where oncogenic mutations exert their activating effects through disruption of interdomain contacts [4] [7].

Kinase Domain Adenosine Triphosphate-Binding Pocket

The carboxy-terminal kinase domain (residues 696-1068) features a characteristic bilobal kinase fold with a smaller amino-terminal lobe and larger carboxy-terminal lobe separated by the catalytic cleft. The adenosine triphosphate-binding pocket resides at the inter-lobe interface, with adenine ring recognition mediated through hydrogen bonding with Val851 and Met922. The activation loop (residues 933-957) regulates substrate access to the active site, while the catalytic loop (residues 912-920) contains the essential Asp933, Asn951, and Lys802 residues involved in phosphotransfer. Oncogenic mutations (particularly His1047Arg) in the kinase domain increase membrane association by enhancing electrostatic interactions with acidic phospholipids, thereby facilitating substrate access. Structural studies comparing inactive and active conformations reveal that activation involves large-scale reorientation of the kinase domain relative to the helical and C2 domains, opening the catalytic cleft for substrate entry [4] [7] [8].

Regulatory Mechanisms of Phosphatidylinositol-3-Kinase Alpha Activation

Role of p85 Regulatory Subunit in Conformational Inhibition

The p85 regulatory subunit imposes constitutive inhibition on p110α through multiple interdomain contacts. The inter-Src homology 2 domain forms an extended coiled-coil that docks between the Adaptor-Binding Domain and C2 domain, while the nSrc homology 2 domain engages the helical domain. In the basal state, nSrc homology 2 forms inhibitory contacts that stabilize the kinase domain in a closed, catalytically incompetent conformation. Structural studies demonstrate that nSrc homology 2 binding displaces the activation loop of the kinase domain, obstructing adenosine triphosphate binding and lipid substrate access. Activation occurs when phosphorylated tyrosine motifs (YXXM) on activated receptor tyrosine kinases or adaptor proteins bind nSrc homology 2/cSrc homology 2 domains, disrupting nSrc homology 2-helical domain interactions. This triggers large-scale conformational changes that relieve autoinhibition and expose the membrane-binding surfaces of the C2 and kinase domains, enabling plasma membrane recruitment [4] [7] [8].

Ras Guanosine Triphosphatase Interaction and Membrane Localization

The Ras-Binding Domain of Phosphatidylinositol-3-Kinase Alpha mediates direct interaction with activated Ras guanosine triphosphatases, serving as a critical amplification mechanism for receptor tyrosine kinase signaling. Structural analyses of Ras-PI3Kα complexes reveal that Ras binding is mediated primarily through the switch I region of Ras and β-sheet residues of the Ras-Binding Domain. Isothermal titration calorimetry studies demonstrate significant isoform-specific differences in binding affinities: Ras-related proteins (Ras-related protein Ras-2 and Muscle Ras) exhibit higher affinity for Phosphatidylinositol-3-Kinase Alpha (dissociation constants of 3.9-5.3 μM) than classical H/N/KRas isoforms (dissociation constants of 17-28 μM). Membrane recruitment involves dual engagement: the Ras-Binding Domain anchors to membrane-associated Ras, while the C2 domain binds phosphatidylserine. This coincident binding induces allosteric changes that reposition the distal Phox-homology and C-C2 domains, facilitating optimal orientation of the kinase domain toward phosphatidylinositol 4,5-bisphosphate substrates. Oncogenic Ras mutations thus amplify Phosphatidylinositol-3-Kinase Alpha signaling through enhanced membrane localization rather than direct catalytic activation [2] [4] [9].

Table 2: Ras Isoform Binding Affinities for Phosphatidylinositol-3-Kinase Alpha

Ras IsoformDissociation Constant (μM)Primary Interaction SiteBiological Significance
Ras-related protein Ras-23.9Ras-Binding Domain β-sheetHigh-affinity recruitment to endocytic membranes
Muscle Ras5.3Ras-Binding Domain β-sheetMitotic spindle localization during cell division
Kirsten Ras16.9 (physiological salt)Switch I regionOncogenic amplification in carcinomas
Harvey Ras17.4Switch I regionReceptor tyrosine kinase signal amplification
Neuroblastoma Ras28.1Switch I regionDevelopmental signaling contexts

Phosphotyrosine-Dependent Activation via Receptor Tyrosine Kinases

Receptor tyrosine kinases activate Phosphatidylinositol-3-Kinase Alpha through coordinated phosphotyrosine-dependent recruitment and allosteric relief of autoinhibition. Phosphorylated tyrosine motifs (pYXXM) on activated receptor tyrosine kinases or adaptor proteins such as insulin receptor substrate proteins engage the nSrc homology 2 and cSrc homology 2 domains of p85 with nanomolar affinity. Structural analyses reveal that phosphotyrosine binding induces significant conformational reorganization within the Src homology 2 domains, disrupting their inhibitory contacts with the helical domain of p110α. This phosphotyrosine-dependent displacement triggers large-scale domain rearrangements that propagate through the helical domain to the kinase domain, repositioning the activation loop into a catalytically competent state. Mutational studies demonstrate that receptor tyrosine kinases with impaired phosphotyrosine motifs fail to activate Phosphatidylinositol-3-Kinase Alpha despite normal kinase activity, underscoring the essential scaffolding function of p85 in signal transmission. This activation mechanism enables spatial and temporal coordination of phosphoinositide 3-kinase signaling with growth factor stimulation at the plasma membrane [1] [4] [7].

Properties

CAS Number

371943-05-4

Product Name

PI3-Kinase alpha Inhibitor 2

IUPAC Name

3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C16H15N3O2S/c20-12-3-1-2-11(10-12)15-17-13-4-9-22-14(13)16(18-15)19-5-7-21-8-6-19/h1-4,9-10,20H,5-8H2

InChI Key

XXLAEKOWCYJOKK-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O

Synonyms

PI3Kα Inhibitor 2;Phosphatidylinositol 3-Kinase α Inhibitor 2

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O

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